molecular formula C22H22BrN5OS B2769465 7-(4-bromophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021209-39-1

7-(4-bromophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No. B2769465
CAS RN: 1021209-39-1
M. Wt: 484.42
InChI Key: ZRZKCGXIGHPFQQ-UHFFFAOYSA-N
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Description

7-(4-bromophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H22BrN5OS and its molecular weight is 484.42. The purity is usually 95%.
BenchChem offers high-quality 7-(4-bromophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-bromophenyl)-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tuberculostatic Activity

Compounds structurally related to [1,2,4]triazolo[1,5-a]pyrimidines have been synthesized and evaluated for their tuberculostatic activity. The research into these compounds includes exploring their potential as antituberculous agents through various structural analogs, demonstrating a commitment to finding new treatments for tuberculosis. The study by Titova et al. (2019) highlights the synthesis of these compounds and their evaluation for antituberculosis efficacy, providing insights into the structure-activity relationships crucial for drug development (Titova et al., 2019).

Antimicrobial and Antifungal Activity

Research has also focused on synthesizing new [1,2,4]triazolo[1,5-a]pyrimidine derivatives and evaluating their antimicrobial and antifungal activities. These studies are crucial for discovering new compounds that can combat resistant microbial strains. For instance, Chauhan et al. (2019) synthesized a novel series of compounds and assessed their efficacy against various bacterial and fungal pathogens, indicating the potential of these compounds in addressing infectious diseases (Chauhan et al., 2019).

Anticancer and Anti-inflammatory Properties

Another significant area of research involves the synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as anticancer and anti-inflammatory agents. These studies aim to develop new therapeutic options for cancer and inflammatory disorders. Rahmouni et al. (2016) presented the synthesis of a novel series of compounds, highlighting their potential as anticancer and anti-5-lipoxygenase agents, which could lead to new treatments for cancer and inflammation (Rahmouni et al., 2016).

Supramolecular Chemistry

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine core have also been explored for their utility in supramolecular chemistry, which involves the creation of complex structures with novel properties. The research in this field aims to develop new materials with potential applications in nanotechnology, electronics, and materials science. Fonari et al. (2004) investigated novel pyrimidine derivatives as ligands for co-crystallization, leading to the formation of hydrogen-bonded supramolecular assemblies with unique structural characteristics (Fonari et al., 2004).

properties

IUPAC Name

7-(4-bromophenyl)-2-ethylsulfanyl-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN5OS/c1-4-30-22-26-21-24-14(3)18(20(29)25-17-8-6-5-7-13(17)2)19(28(21)27-22)15-9-11-16(23)12-10-15/h5-12,19H,4H2,1-3H3,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZKCGXIGHPFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-bromophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

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